

Inarigivir Ammonium: Solubility Profile in DMSO and PBS for Research Applications

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Compound of Interest

Compound Name: *Inarigivir ammonium*

Cat. No.: *B8198286*

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Abstract

This application note provides a detailed overview of the solubility of **inarigivir ammonium** in two common laboratory solvents: dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS). Inarigivir is a dinucleotide antiviral agent that functions as an agonist of the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways, triggering an innate immune response.^[1] Accurate solubility data is critical for the design and execution of in vitro and in vivo studies. This document presents collated solubility data, detailed experimental protocols for solubility determination, and a diagram of the relevant signaling pathway.

Introduction

Inarigivir ammonium is a promising antiviral compound with demonstrated activity against viruses such as the hepatitis B virus (HBV).^[2] Its mechanism of action involves the activation of intracellular pattern recognition receptors, leading to a downstream signaling cascade that results in the production of interferons and other antiviral molecules.^{[1][3]} For researchers working with **inarigivir ammonium**, understanding its solubility characteristics in standard laboratory solvents is a fundamental prerequisite for preparing stock solutions and conducting experiments that yield reliable and reproducible results. This note aims to provide clear and actionable information for researchers, scientists, and drug development professionals.

Solubility Data

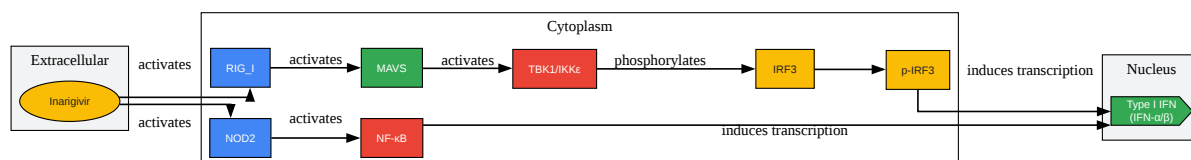
The solubility of **inarigivir ammonium** can vary based on the specific salt form, purity, and the conditions of the solvent (e.g., freshness of DMSO). The following table summarizes the available solubility data for **inarigivir ammonium** in DMSO and PBS.

Solvent	Reported Solubility	Molar Concentration	Notes	Source
DMSO	98-100 mg/mL	~162.11 - 165.42 mM	Sonication or ultrasound is recommended to aid dissolution. ^[2] ^{[4][5]} Use of fresh, non-hygroscopic DMSO is crucial as moisture can reduce solubility. ^{[1][2]}	^{[1][2][4][5]}
1-10 mg/mL	-	Described as "sparingly soluble".	^[6]	
PBS (pH 7.2)	≥10 mg/mL	-	Described as "soluble".	^[6]

Note: The discrepancy in reported DMSO solubility values may be attributable to differences in the experimental conditions or the specific form of the compound used. It is recommended to perform small-scale solubility tests to confirm the solubility in your specific batch of **inarigivir ammonium** and solvent.

Signaling Pathway of Inarigivir

Inarigivir exerts its antiviral effects by activating the RIG-I and NOD2 signaling pathways. This activation initiates a cascade of protein interactions that culminates in the production of type I interferons and other pro-inflammatory cytokines, which are essential for the innate immune response against viral infections.



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Caption: Inarigivir signaling pathway.

Experimental Protocols

The following protocols provide a general framework for determining the solubility of **inarigivir ammonium**. It is recommended to adapt these protocols to your specific laboratory conditions and equipment.

Preparation of Stock Solutions

A common method for preparing stock solutions for in vitro experiments involves first dissolving the compound in DMSO.

Materials:

- **Inarigivir ammonium** powder
- Anhydrous, high-purity DMSO
- Vortex mixer
- Sonicator (optional, but recommended)
- Calibrated analytical balance
- Sterile microcentrifuge tubes or vials

Procedure:

- Weigh the desired amount of **inarigivir ammonium** using a calibrated analytical balance.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of **inarigivir ammonium**).
- Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[\[2\]](#)
[\[4\]](#)[\[5\]](#)
- Visually inspect the solution to ensure there are no visible particles.
- For cell-based assays, it is often recommended to prepare a high-concentration stock in DMSO and then dilute it in the appropriate aqueous buffer or cell culture medium to the final working concentration.

Kinetic Solubility Determination in PBS

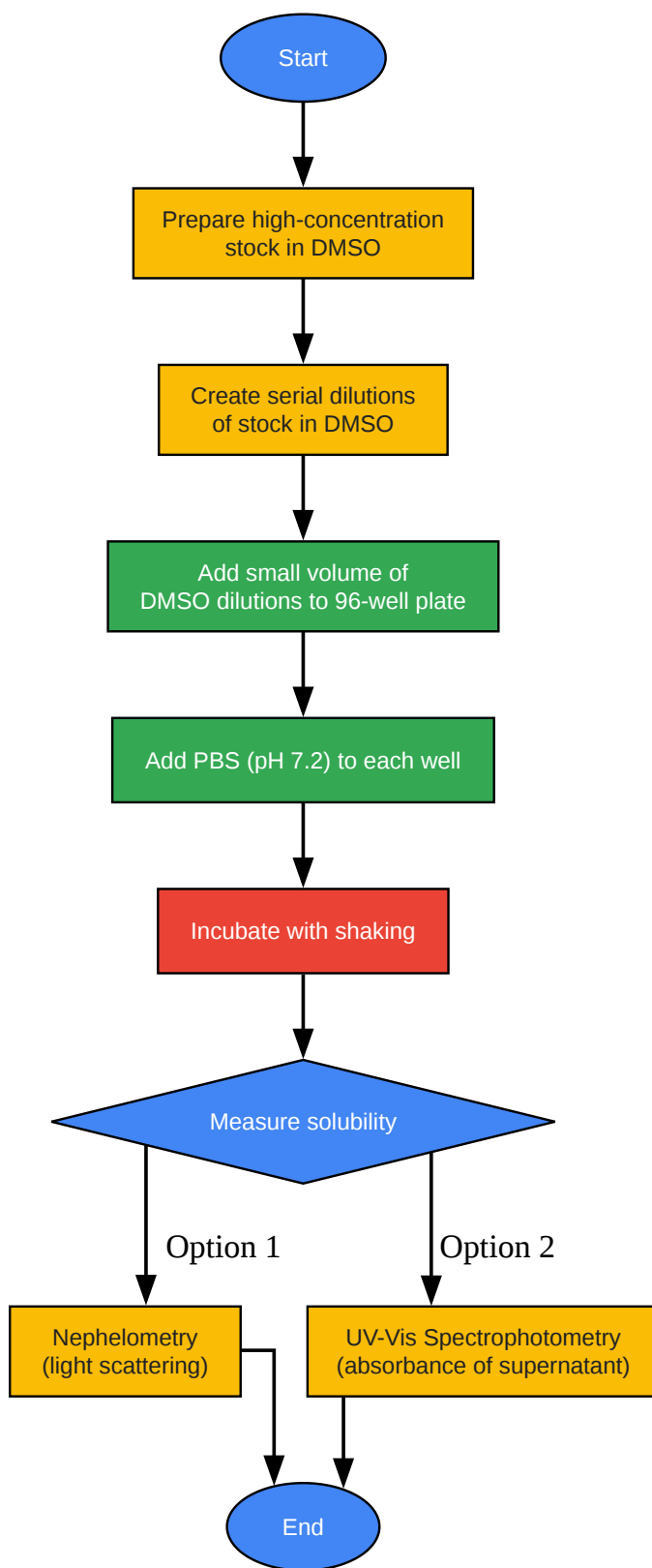
This protocol outlines a method for determining the kinetic solubility of **inarigivir ammonium** in PBS, which is a common buffer for biological assays.

Materials:

- **Inarigivir ammonium** DMSO stock solution (e.g., 100 mg/mL)
- Phosphate-buffered saline (PBS), pH 7.2
- 96-well microtiter plates (UV-compatible if using a spectrophotometric method)
- Multichannel pipette
- Plate shaker or incubator with shaking capabilities
- Nephelometer or UV-Vis spectrophotometer

Procedure:

- Prepare a series of dilutions of the **inarigivir ammonium** DMSO stock solution in DMSO.
- Add a small volume (e.g., 2 μ L) of each DMSO dilution to the wells of a 96-well plate.
- Rapidly add a larger volume (e.g., 98 μ L) of PBS (pH 7.2) to each well to achieve the final desired concentrations of the compound. The final DMSO concentration should be kept low (typically $\leq 1\%$) to minimize its effect on solubility and biological systems.
- Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a specified period (e.g., 1-2 hours).
- Measure the solubility using one of the following methods:
 - Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the presence of precipitated compound. The solubility is determined as the highest concentration that does not show a significant increase in light scattering compared to the blank.
 - UV-Vis Spectrophotometry: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-compatible plate and measure the absorbance at the λ_{max} of **inarigivir ammonium**. The concentration of the dissolved compound is calculated using a standard curve.



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Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of **inarigivir ammonium** is a critical parameter for its use in research and development. In DMSO, it is generally considered to have high solubility, although the use of sonication and fresh solvent is recommended for optimal dissolution. In PBS at a physiological pH, it is also soluble, making it suitable for use in aqueous-based biological assays. The provided protocols offer a starting point for researchers to accurately determine the solubility of **inarigivir ammonium** in their specific experimental setups. Understanding its mechanism of action through the RIG-I and NOD2 pathways is also key to interpreting experimental outcomes.

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